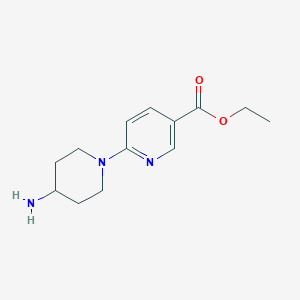
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE
概述
描述
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is a chemical compound with the molecular formula C13H19N3O2 It is known for its unique structure, which includes a pyridine ring substituted with a piperidinyl group and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE typically involves the reaction of 3-pyridinecarboxylic acid with 4-amino-1-piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The ethyl ester group is introduced through esterification reactions, which involve the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Catalysts such as palladium on carbon (Pd/C) or specific acids/bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce piperidine-based compounds.
科学研究应用
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxylic acid: A simpler analog without the piperidinyl and ethyl ester groups.
6-(4-Aminopiperidin-1-yl)nicotinic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
ETHYL 6-(4-AMINOPIPERIDIN-1-YL)PYRIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
属性
CAS 编号 |
252577-91-6 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
ethyl 6-(4-aminopiperidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)10-3-4-12(15-9-10)16-7-5-11(14)6-8-16/h3-4,9,11H,2,5-8,14H2,1H3 |
InChI 键 |
ZLZGWYCDEZAFBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCC(CC2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

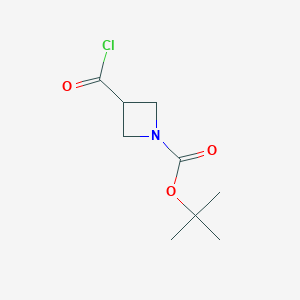
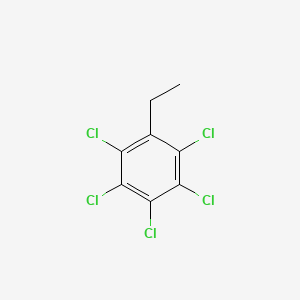






![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)
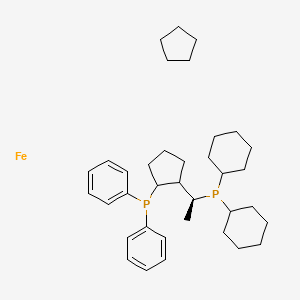
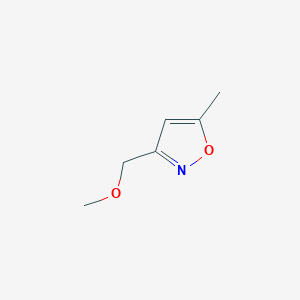
![Methyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B8643838.png)
